3-Hydroxy-4-aminoazobenzene
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Overview
Description
3-Hydroxy-4-aminoazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and has been extensively studied for its applications in dyes, pigments, and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-aminoazobenzene typically involves the azo coupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The classical methods include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of this compound often employs large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process involves precise temperature control and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Hydroxy-4-aminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and potential use in biosensors.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and photoresponsive materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-aminoazobenzene involves its ability to undergo photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This property is exploited in various applications, including photoresponsive materials and molecular switches. The compound interacts with molecular targets through its azo group, which can form covalent bonds with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
4-Aminoazobenzene: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxyazobenzene: Lacks the amino group, affecting its interaction with biological molecules.
4-Hydroxyazobenzene: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.
Uniqueness: 3-Hydroxy-4-aminoazobenzene is unique due to the presence of both hydroxy and amino groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows for a broader range of interactions and applications compared to its analogs.
Properties
CAS No. |
14528-97-3 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-amino-5-phenyldiazenylphenol |
InChI |
InChI=1S/C12H11N3O/c13-11-7-6-10(8-12(11)16)15-14-9-4-2-1-3-5-9/h1-8,16H,13H2 |
InChI Key |
CGQYBEJQYUTKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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